3-chloro-4-fluoro-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzenesulfonamide
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Description
3-chloro-4-fluoro-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzenesulfonamide is a useful research compound. Its molecular formula is C15H11ClFNO2S3 and its molecular weight is 387.89. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Evaluation
Benzenesulfonamide derivatives have been extensively studied for their potential in medicinal chemistry. For instance, derivatives have been synthesized and evaluated as high-affinity inhibitors of enzymes such as kynurenine 3-hydroxylase. These inhibitors have shown potential in investigating the pathophysiological role of the kynurenine pathway after neuronal injury, highlighting their significance in neurological research (Röver et al., 1997).
Photodynamic Therapy Applications
Certain benzenesulfonamide derivatives have been identified for their utility in photodynamic therapy, particularly in the treatment of cancer. These compounds have been characterized for their high singlet oxygen quantum yield, indicating their potential as Type II photosensitizers for cancer treatment (Pişkin et al., 2020).
Anticancer and Genotoxicity
Research on mixed-ligand copper(II)-sulfonamide complexes has shown that the sulfonamide derivative plays a crucial role in DNA binding, cleavage, genotoxicity, and anticancer activity. These complexes exhibit a variety of interactions with DNA and have been tested for their antiproliferative activity in cellular models, demonstrating their potential in cancer research (González-Álvarez et al., 2013).
COX-2 Inhibition
The synthesis of 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamide derivatives has led to the identification of potent and highly selective COX-2 inhibitors. These findings are crucial for the development of new therapeutics for inflammatory diseases and pain management (Hashimoto et al., 2002).
Properties
IUPAC Name |
3-chloro-4-fluoro-N-[thiophen-2-yl(thiophen-3-yl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClFNO2S3/c16-12-8-11(3-4-13(12)17)23(19,20)18-15(10-5-7-21-9-10)14-2-1-6-22-14/h1-9,15,18H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIAPZOXCKCKBTR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(C2=CSC=C2)NS(=O)(=O)C3=CC(=C(C=C3)F)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClFNO2S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.